molecular formula C11H7ClF3N3O2 B4579556 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(3-ISOXAZOLYL)UREA

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(3-ISOXAZOLYL)UREA

Cat. No.: B4579556
M. Wt: 305.64 g/mol
InChI Key: YTVZDSLJNCIJGW-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(3-isoxazolyl)urea is an organic compound that features a urea linkage between a chlorotrifluoromethylphenyl group and an isoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(3-isoxazolyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenyl isocyanate with 3-isoxazolylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction yields the desired urea compound after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(3-isoxazolyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(3-isoxazolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(3-isoxazolyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenol
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural

Uniqueness

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-(3-isoxazolyl)urea is unique due to the presence of both a chlorotrifluoromethylphenyl group and an isoxazolyl group linked by a urea moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c12-7-2-1-6(11(13,14)15)5-8(7)16-10(19)17-9-3-4-20-18-9/h1-5H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVZDSLJNCIJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(3-ISOXAZOLYL)UREA

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